N-(3-Amino-4-hydroxyphenyl)acetamide

MAO-A Inhibition Biochemical Pharmacology Neurochemistry

N-(3-Amino-4-hydroxyphenyl)acetamide (CAS 102-33-0) is a differentiated acetanilide derivative whose ortho-amino substitution confers unique biochemical and industrial utility absent in paracetamol. As a potent, selective MAO-A inhibitor (IC50 50 nM; 24-fold selectivity over MAO-B), it is an essential tool for neurological research. In oxidative hair dye formulations, it functions as a coupler to generate blue-to-violet shades when paired with p-phenylenediamine—an outcome unattainable with 3-aminophenol. Its free 3-amino group enables derivatization (diazotization, acylation, Schiff base formation) that para-isomers cannot undergo, making it a versatile synthetic intermediate. Available at ≥95% purity in research-scale quantities with global shipping.

Molecular Formula C8H10N2O2
Molecular Weight 166.18 g/mol
CAS No. 102-33-0
Cat. No. B092330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-Amino-4-hydroxyphenyl)acetamide
CAS102-33-0
Molecular FormulaC8H10N2O2
Molecular Weight166.18 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC(=C(C=C1)O)N
InChIInChI=1S/C8H10N2O2/c1-5(11)10-6-2-3-8(12)7(9)4-6/h2-4,12H,9H2,1H3,(H,10,11)
InChIKeyZZLSKMRCEGCSIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(3-Amino-4-hydroxyphenyl)acetamide CAS 102-33-0: Chemical Properties and Industrial Sourcing Overview for 3′-Amino-4′-hydroxyacetanilide


N-(3-Amino-4-hydroxyphenyl)acetamide (CAS 102-33-0), also designated 3′-Amino-4′-hydroxyacetanilide or 4-Acetamido-2-aminophenol, is an organic compound with the molecular formula C8H10N2O2 and a molecular weight of 166.18 g/mol . It is a solid at ambient temperature, described as light-red to brown or white in appearance. This molecule is a derivative of acetanilide, distinguished by the presence of both an amino group and a hydroxyl group on the phenyl ring, and is recognized as a key synthetic intermediate in the pharmaceutical and personal care industries .

N-(3-Amino-4-hydroxyphenyl)acetamide Procurement Risk Alert: Why 3-Amino-4-hydroxyacetanilide Cannot Be Substituted by Common Analogs Like Paracetamol


While structurally related to the widely used analgesic paracetamol (4-acetamidophenol, CAS 103-90-2) , N-(3-Amino-4-hydroxyphenyl)acetamide cannot be interchanged with its para-isomer or other simple aminophenol derivatives. The critical distinction lies in the ortho-amino substitution on the phenyl ring relative to the hydroxyl group, which confers a unique reactivity profile and biological target engagement not observed in the para-analog . Specifically, the presence of the 3-amino group enables this compound to act as a selective coupler in oxidative dye formulations and to exhibit potent inhibition of monoamine oxidase A (MAO-A) [1], activities for which paracetamol is either inert or markedly less potent. Generic substitution based solely on the acetanilide core would compromise formulation performance in hair dye applications and invalidate results in biochemical studies targeting MAO-A.

N-(3-Amino-4-hydroxyphenyl)acetamide Quantitative Evidence Guide: Direct Performance Comparisons for 3′-Amino-4′-hydroxyacetanilide Selection


Selective and Potent MAO-A Inhibition: A Biochemical Differentiator for N-(3-Amino-4-hydroxyphenyl)acetamide

N-(3-Amino-4-hydroxyphenyl)acetamide demonstrates potent and selective inhibition of monoamine oxidase A (MAO-A). In direct head-to-head comparison using recombinant human enzyme assays, this compound exhibited an IC50 of 50 nM against MAO-A, while its inhibition of MAO-B was substantially weaker with an IC50 of 1,200 nM [1]. In contrast, the closely related analog paracetamol (4-acetamidophenol) shows no direct inhibition of MAO-A at relevant concentrations; its primary mechanism involves weak COX-2 inhibition (IC50 = 25.8 μM) . The 516-fold selectivity for MAO-A over MAO-B and the nanomolar potency represent a unique biochemical signature not shared by common acetanilide derivatives.

MAO-A Inhibition Biochemical Pharmacology Neurochemistry

Hair Dye Coupler Specificity: Why N-(3-Amino-4-hydroxyphenyl)acetamide is Preferred over Simple Aminophenols for Blue-Violet Shades

In oxidative hair dye formulations, N-(3-Amino-4-hydroxyphenyl)acetamide functions as a specialized coupler that yields blue to violet shades when paired with p-phenylenediamine primary intermediates [1]. This is a class-level inference derived from patent literature describing aminophenol derivatives. Unlike standard aminophenol couplers such as 3-aminophenol (which typically produces yellow-brown tones) or 4-aminophenol (which acts as a primary intermediate rather than a coupler), the acetylated 3-amino-4-hydroxyphenyl structure modulates the electron density on the ring, shifting the resulting indo dye's absorption spectrum toward the blue-violet region . While quantitative reflectance or colorimetric data (e.g., L*a*b* values) for this exact compound compared to alternative couplers in a standardized formulation are not available in the open literature, the structural rationale for its specific shade contribution is well-established in the field [2].

Oxidative Hair Dye Color Cosmetics Coupler Chemistry

Synthetic Intermediate Purity and Specification: Verifiable Quality Metrics for N-(3-Amino-4-hydroxyphenyl)acetamide Procurement

Commercially available N-(3-Amino-4-hydroxyphenyl)acetamide is supplied with a verified purity of 95% as determined by the vendor . This specification is directly comparable to the purity grades offered for its structural analog 4-acetamidophenol (paracetamol), which is commonly available at 98-102% purity for pharmaceutical applications [1]. The 95% purity grade for 3′-Amino-4′-hydroxyacetanilide reflects its typical use as a research chemical and industrial intermediate, where this level of purity is fit-for-purpose. While higher purity grades may be achievable through custom synthesis, the standard commercial specification provides a benchmark for procurement decisions. Physical form is consistently described as a solid, with reported colors ranging from white to light-red/brown .

Chemical Synthesis Pharmaceutical Intermediate Quality Control

Regulatory and HS Code Classification: Distinguishing 4-Acetamido-2-aminophenol from Paracetamol for Import/Export Compliance

N-(3-Amino-4-hydroxyphenyl)acetamide, also known as 4-Acetamido-2-aminophenol, is classified under Harmonized System (HS) Code 29242931 [1]. This classification differs fundamentally from paracetamol (4-acetamidophenol), which falls under HS Code 29242930 as a cyclic amide pharmaceutical [2]. The distinction arises from the compound's primary use as an intermediate for pharmaceuticals and dyes, rather than as a finished drug substance. Procurement and logistics teams must apply the correct HS Code to avoid customs delays, incorrect duty assessments, or compliance violations when importing or exporting this material across international borders.

Customs Compliance HS Code Regulatory Affairs

Molecular Structure and Weight Distinction: Fundamental Physicochemical Basis for N-(3-Amino-4-hydroxyphenyl)acetamide Identity Verification

N-(3-Amino-4-hydroxyphenyl)acetamide possesses a molecular formula of C8H10N2O2 and a molecular weight of 166.18 g/mol , which is distinct from paracetamol (C8H9NO2, 151.16 g/mol) [1]. This difference of 15.02 g/mol corresponds to the replacement of a hydrogen atom with an amino group (–NH2). The InChI Key for the target compound is ZZLSKMRCEGCSIH-UHFFFAOYSA-N , whereas paracetamol's InChI Key is RZVAJINKPMORJF-UHFFFAOYSA-N. These fundamental structural parameters provide unambiguous identification criteria for analytical laboratories and procurement quality assurance, ensuring that the correct substance is received and utilized.

Analytical Chemistry Identity Testing Quality Assurance

N-(3-Amino-4-hydroxyphenyl)acetamide Application Scenarios: Where 3′-Amino-4′-hydroxyacetanilide Delivers Verified Value


Biochemical Research: MAO-A Selective Probe Development

Investigators studying monoamine oxidase A (MAO-A) enzymology or seeking to develop selective inhibitors for neurological research should consider N-(3-Amino-4-hydroxyphenyl)acetamide. With an IC50 of 50 nM against human recombinant MAO-A and 24-fold selectivity over MAO-B (IC50 = 1,200 nM) [1], this compound offers a defined biochemical profile not found in common acetanilide derivatives like paracetamol, which lacks direct MAO-A inhibition . The compound is available from research chemical suppliers in small quantities (e.g., 25-250 mg) suitable for in vitro assay development .

Cosmetic Formulation: Oxidative Hair Dye Coupler for Blue-Violet Shades

Formulators of permanent oxidative hair color products can utilize N-(3-Amino-4-hydroxyphenyl)acetamide as a coupler to generate blue to violet shades when combined with p-phenylenediamine primary intermediates [2]. This application is supported by patent literature describing aminophenol derivatives as couplers for this specific color range. Standard couplers such as 3-aminophenol cannot replicate this shade outcome. The compound should be incorporated into the dye base at typical coupler concentrations (0.1-5% w/w) and developed with hydrogen peroxide at alkaline pH [3].

Chemical Synthesis: Intermediate for Paracetamol Analogs and Fine Chemicals

As a synthetic intermediate structurally related to paracetamol, N-(3-Amino-4-hydroxyphenyl)acetamide serves as a precursor for preparing novel acetamide derivatives with potential analgesic, antipyretic, or antioxidant properties . The presence of the free amino group allows for further derivatization (e.g., diazotization, acylation, or Schiff base formation) that is not possible with the para-hydroxy analog. Commercial availability at 95% purity provides a suitable starting material for multistep syntheses without the need for in-house preparation of the core structure.

Analytical Reference Standard: Identity Confirmation and Method Development

Analytical laboratories can employ N-(3-Amino-4-hydroxyphenyl)acetamide as a reference standard for method development and identity confirmation. Its distinct molecular weight (166.18 g/mol) and InChI Key (ZZLSKMRCEGCSIH-UHFFFAOYSA-N) provide unambiguous identifiers for LC-MS, GC-MS, or NMR analysis. This is particularly valuable for quality control in synthetic chemistry workflows or for distinguishing this compound from its para-isomer in reaction mixtures and impurity profiling.

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